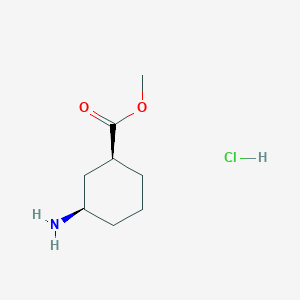
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride
Overview
Description
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride is a chemical compound with the molecular formula C9H13ClN2O4. It is a crystalline powder that is yellow to beige in color and has a melting point of 160°C to 166°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-amino-1-(4-nitrophenyl)-1,3-propanediol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium borohydride, hydrogen gas, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride can be compared with similar compounds such as 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride and 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride. These compounds share similar structural features but differ in their functional groups and chemical properties. The unique combination of the amino and nitro groups in this compound makes it particularly useful in specific research applications .
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYUQAZZGDCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941302 | |
| Record name | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19534-26-0 | |
| Record name | NSC52710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)



![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)


![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)

